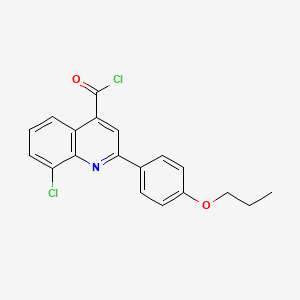
1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene
Descripción general
Descripción
1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene is a fluorinated organic compound belonging to the trifluorobenzene family. It is an important intermediate in the synthesis of a variety of organic compounds. It has also been used for a range of applications in scientific research, including as a catalyst for organic reactions, as a reagent for the preparation of other organic compounds, and as a model compound for studying the mechanism of organic reactions.
Aplicaciones Científicas De Investigación
Synthesis of 2,4,5-Trifluorobenzoic Acid
2,4,5-Trifluorobenzoic acid, a derivative of 2,4,5-trifluorobenzene, plays a significant role in pharmaceuticals and materials science. A study described a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, emphasizing its efficiency and high purity of the final product (Deng et al., 2015).
Electrochemical Fluorination
Electrochemical fluorination of di- and tri-fluorobenzene has been researched, yielding fluorinated cyclohexadienes. This study's methodology is noteworthy for not causing polymeric film deposition on the anode or coloration of the electrolyte, indicating a clean and efficient process (Momota et al., 1994).
Copper-Catalyzed Decarboxylation
The decarboxylation of 2,4,5-trifluorobenzoic acid to produce 1,2,4-trifluorobenzene, a key raw material in synthesizing diabetes treatment drugs, has been studied. The use of copper catalysts in this process addresses environmental concerns associated with traditional synthesis methods (Fu et al., 2016).
Biodegradation of Difluorobenzenes
Research on the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis highlights the environmental implications of these compounds. This study provides insight into the microbial degradation pathways of industrial chemical intermediates (Moreira et al., 2009).
Propiedades
IUPAC Name |
1-(1,1-difluoropropyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-2-9(13,14)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIYOZRBHHWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)


![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
